molecular formula C9H14N2O B3030288 3-Amino-3-(3-aminophenyl)propan-1-ol CAS No. 886364-14-3

3-Amino-3-(3-aminophenyl)propan-1-ol

Cat. No. B3030288
CAS RN: 886364-14-3
M. Wt: 166.22
InChI Key: UPGSIHAGFMXTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-3-(3-aminophenyl)propan-1-ol” is an organic compound. It is a derivative of aminopropanol . The compound has two functional groups, an amino group and a hydroxyl group, attached to the carbon atoms .


Molecular Structure Analysis

The molecular structure of “3-Amino-3-(3-aminophenyl)propan-1-ol” is characterized by the presence of an amino group and a hydroxyl group attached to the carbon atoms . The exact 3D structure may require further computational or experimental analysis for accurate determination .

Scientific Research Applications

Fluorescent Biomarkers Development

The amphyphylic triazoanilines synthesized from cardanol and glycerol, which include derivatives of 3-Amino-3-(3-aminophenyl)propan-1-ol, have photophysical properties suitable for the development of fluorescent biomarkers. These biomarkers are applicable in biodiesel quality control and have demonstrated low acute toxicity to various biological models, suggesting their potential for safe environmental exposure (Pelizaro et al., 2019).

Enzymatic Resolution in Asymmetric Synthesis

The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes has been explored for the synthesis of valuable intermediates like (S)-dapoxetine. Candida antarctica lipase A (CAL-A) has been identified as an effective biocatalyst for this process, demonstrating the utility of these derivatives in producing enantiomerically pure compounds (Torre et al., 2006).

Polyamine Synthesis for Drug and Gene Delivery

A synthetic strategy for poly(ether imine) dendrons and dendrimers originating from 3-amino-propan-1-ol has been developed. These dendrimers, with functionalities such as alcohol, amine, nitrile, ester, or carboxylic acid groups, have shown non-toxicity in cytotoxicity studies, making them suitable for biological applications (Krishna et al., 2005).

Inhibition of Carbon Steel Corrosion

Tertiary amines synthesized from 1,3-di-amino-propan-2-ol, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), have been evaluated as inhibitors for carbon steel corrosion. These compounds form a protective layer on the metal surface, demonstrating their potential as anodic inhibitors and contributing to the development of corrosion inhibitors (Gao et al., 2007).

Mechanism of Action

The mechanism of action of “3-Amino-3-(3-aminophenyl)propan-1-ol” is not clearly documented. The compound’s biological activity, if any, would depend on its interactions with biological targets, which are currently unknown .

properties

IUPAC Name

3-amino-3-(3-aminophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGSIHAGFMXTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661550
Record name 3-Amino-3-(3-aminophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(3-aminophenyl)propan-1-ol

CAS RN

886364-14-3
Record name γ,3-Diaminobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886364-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-(3-aminophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-3-(3-aminophenyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Amino-3-(3-aminophenyl)propan-1-ol
Reactant of Route 3
3-Amino-3-(3-aminophenyl)propan-1-ol
Reactant of Route 4
3-Amino-3-(3-aminophenyl)propan-1-ol
Reactant of Route 5
3-Amino-3-(3-aminophenyl)propan-1-ol
Reactant of Route 6
Reactant of Route 6
3-Amino-3-(3-aminophenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.